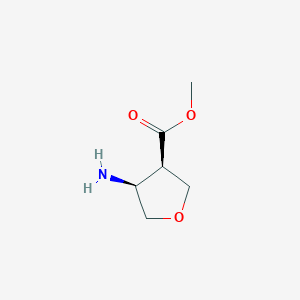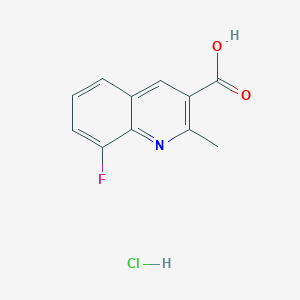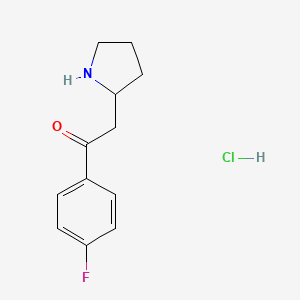
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride, also known as 4-F-PVP, is a synthetic stimulant of the cathinone class that has been used in scientific research to study the effects of psychostimulants. It is a derivative of the parent compound pyrrolidinopentiophenone (also known as α-PVP), which is a structural analog of the cathinone drug α-PVP. 4-F-PVP has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has been studied for its potential to inhibit ADP-induced aggregation of blood platelets. This compound was part of a larger series of similar compounds synthesized for this purpose, demonstrating the potential application in cardiovascular research and therapeutic development (Grisar et al., 1976).
Crystal Structure and Synthesis
The compound's structure and synthesis methods have been explored, contributing to the field of organic chemistry. Specifically, the crystal structure of related compounds has been studied, providing insights into molecular interactions and stability (Sharma et al., 2013).
Reactivity and Stability Studies
Research has delved into the reactivity and stability of derivatives of this compound. This includes studying their electronic properties and their potential in non-linear optics, which can be significant in the development of new materials (Murthy et al., 2017).
Electrochromic Properties
The electrochromic properties of related compounds have been explored, suggesting potential applications in smart materials and electronic displays. This research contributes to the development of new materials with unique optical properties (Türkarslan et al., 2007).
Condensation Reactions and Synthesis
The compound has been utilized in various chemical reactions, such as condensation reactions. These studies contribute to synthetic chemistry, providing methods for creating novel compounds with potential applications in material science and pharmaceutical development (Percino et al., 2007).
Development of New Chemical Structures
Research has also focused on developing new chemical structures using this compound as a building block. This includes the creation of novel heterocyclic compounds, which could have implications in pharmaceutical research and development (Almansa et al., 2008).
Synthesis of Derivatives for Receptor Modulation
The synthesis of derivatives of this compound has been explored for potential modulation of specific receptors. This research is crucial for drug discovery, particularly in identifying new therapeutic agents (Fujio et al., 2000).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11;/h3-6,11,14H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFLWZYOLYWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)


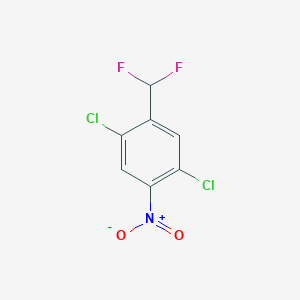
![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)

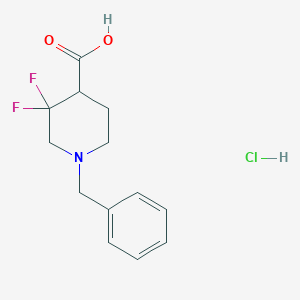
![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)
